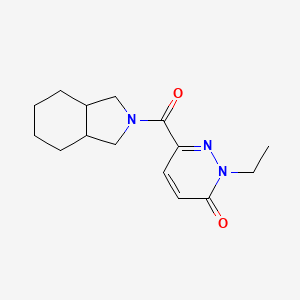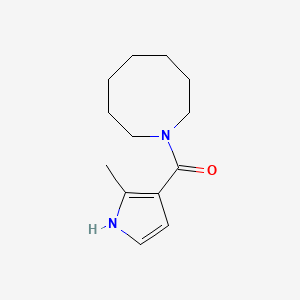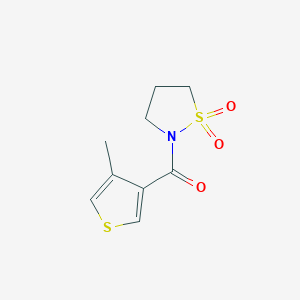
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3,3a,4,5,6,7,7a-Octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound is commonly referred to as "OEIC" and is a heterocyclic compound that belongs to the pyridazinone family. The unique chemical structure of OEIC makes it an attractive candidate for drug development, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of OEIC is not fully understood, but it is believed to act on multiple pathways in the body. OEIC has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. OEIC has also been shown to activate certain signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
OEIC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease cancer cell proliferation, and inhibit fibrosis. OEIC has also been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OEIC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are also limitations to using OEIC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on OEIC. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its effects in animal models and in clinical trials. Additionally, there is potential for developing derivatives of OEIC that may have improved efficacy or reduced side effects. Overall, OEIC is a promising compound that has the potential to be developed into a valuable therapeutic agent for a variety of medical conditions.
Métodos De Síntesis
OEIC can be synthesized through a multi-step process that involves the condensation of 2-ethyl-3-hydroxypyridine with N-Boc-3-pyrrolidone, followed by cyclization and deprotection. This synthesis method has been optimized to yield high purity and high-quality OEIC for research purposes.
Aplicaciones Científicas De Investigación
OEIC has been studied extensively for its potential applications in medicine and pharmaceuticals. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. OEIC has been investigated as a potential treatment for rheumatoid arthritis, liver fibrosis, and cancer. In addition, OEIC has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
6-(1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carbonyl)-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-18-14(19)8-7-13(16-18)15(20)17-9-11-5-3-4-6-12(11)10-17/h7-8,11-12H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAQOYLBZZITIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)

![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
